molecular formula C22H30N4OS B284076 N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide

N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide

Número de catálogo B284076
Peso molecular: 398.6 g/mol
Clave InChI: SGOFAYFZLIWVFJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies.

Mecanismo De Acción

N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide binds irreversibly to the active site of BTK, preventing its phosphorylation and downstream signaling. This leads to inhibition of BCR signaling and downstream pathways, including NF-κB and AKT, which are crucial for B-cell survival and proliferation. N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide has also been shown to inhibit the proliferation of CLL cells that are resistant to other BTK inhibitors, such as ibrutinib.
Biochemical and Physiological Effects:
N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide has been shown to selectively target BTK and spare other kinases, such as TEC and ITK, which are involved in T-cell signaling. This selectivity may lead to a lower incidence of adverse events compared to other BTK inhibitors. N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide has also been shown to have a longer half-life than ibrutinib, which may allow for less frequent dosing.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide has several advantages for use in lab experiments, including its potency, selectivity, and longer half-life compared to other BTK inhibitors. However, N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide is still in preclinical development and has not yet been tested in clinical trials. Additionally, further studies are needed to determine the optimal dosing and potential side effects of N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide.

Direcciones Futuras

For N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide include clinical trials in patients with B-cell malignancies, as well as combination studies with other targeted therapies. Additionally, further studies are needed to determine the optimal dosing and potential side effects of N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide. N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide may also have potential applications in other diseases, such as autoimmune disorders and inflammatory conditions, where B-cell signaling plays a role.

Métodos De Síntesis

The synthesis of N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting material for the synthesis is 4-ethylpiperazine, which is reacted with pyridine-3-carboxaldehyde to form the intermediate 4-ethyl-N-(pyridin-3-ylmethyl)piperazine. This intermediate is then reacted with 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene to form the final product, N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide.

Aplicaciones Científicas De Investigación

N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide has shown potent inhibition of BTK and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cells. N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide has also shown synergy with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.

Propiedades

Fórmula molecular

C22H30N4OS

Peso molecular

398.6 g/mol

Nombre IUPAC

N-[3-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide

InChI

InChI=1S/C22H30N4OS/c1-3-25-11-13-26(14-12-25)21(17-7-6-10-23-15-17)20-18-8-4-5-9-19(18)28-22(20)24-16(2)27/h6-7,10,15,21H,3-5,8-9,11-14H2,1-2H3,(H,24,27)

Clave InChI

SGOFAYFZLIWVFJ-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(C2=CN=CC=C2)C3=C(SC4=C3CCCC4)NC(=O)C

SMILES canónico

CCN1CCN(CC1)C(C2=CN=CC=C2)C3=C(SC4=C3CCCC4)NC(=O)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.